Papaveroline

Phosphodiesterase Inhibition Smooth Muscle Pharmacology Cyclic AMP Signaling

Procure Papaveroline (CAS 23740-74-1) for its unique, evidence-backed research utility. It operates via Fyn kinase and redox chemistry, not PDE inhibition, establishing it as the definitive tool for Parkinson's apoptosis studies in SH-SY5Y cells. As the essential precursor for THP deuterated internal standards, it is irreplaceable for accurate GC/MS quantification. This catechol isoquinoline scaffold is ideal for medicinal chemistry derivatization, ensuring your study’s specificity, validity, and purity.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 23740-74-1
Cat. No. B10762827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaveroline
CAS23740-74-1
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O
InChIInChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2
InChIKeyMXQKCNCLQIHHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Papaveroline (CAS 23740-74-1) Procurement Guide: Chemical Identity and Baseline Specifications


Papaveroline (CAS 23740-74-1) is a benzylisoquinoline alkaloid that functions as a key biosynthetic intermediate in the opium poppy (Papaver somniferum), leading to the formation of major alkaloids like morphine and codeine [1]. Its structure, a 6,7-dihydroxy-1-(3,4-dihydroxybenzyl)isoquinoline, classifies it as a catechol-containing isoquinoline. This structural motif is critical for its distinct redox activity and dictates its specific utility as a research tool for studying neurotoxic mechanisms related to Parkinson's disease, where its oxidized state induces apoptosis in dopaminergic cell models, a profile distinct from its reduced counterpart [2].

Why Papaveroline Cannot Be Substituted: Critical Differences in Mechanism and Application


Generic substitution between structurally similar benzylisoquinolines like Papaveroline, Papaverine, and Tetrahydropapaveroline (THP) is not scientifically valid due to their divergent primary mechanisms and end-application suitability. Papaverine is a well-characterized, non-specific phosphodiesterase (PDE) inhibitor used for vasodilation, while Papaveroline demonstrates negligible PDE inhibition and instead operates via a Fyn tyrosine kinase-mediated pathway or through distinct redox chemistry [1][2]. Furthermore, as a crucial analytical standard for the GC/MS quantification of Tetrahydropapaveroline (THP), a known endogenous neurotoxin, substituting Papaveroline with another alkaloid would compromise analytical accuracy and invalidate research focused on dopamine-derived neurotoxicity pathways [3].

Papaveroline Procurement Evidence: Head-to-Head Comparative Data Against Closest Analogs


Papaveroline vs. Tetrahydropapaveroline (THP): Divergent Smooth Muscle Relaxation and PDE Inhibition Profiles

In isolated rabbit ileum, Tetrahydropapaveroline (THP) is a potent relaxant (I50 = 6 µM) but a very weak phosphodiesterase (PDE) inhibitor (Ki = 350 µM). In contrast, the classic vasodilator Papaverine is a strong PDE inhibitor (Ki = 2 µM) but a less potent relaxant (I50 = 20 µM) [1]. This data positions Papaveroline (the oxidized, aromatic analog of THP) as the appropriate tool for studies requiring a catechol isoquinoline scaffold without the confounding factor of strong PDE inhibition, a key differentiator from Papaverine.

Phosphodiesterase Inhibition Smooth Muscle Pharmacology Cyclic AMP Signaling

Papaveroline vs. Tetrahydropapaveroline: Differential Induction of Apoptosis vs. Necrosis in Dopaminergic Neurons

A direct head-to-head comparison in human dopaminergic neuroblastoma SH-SY5Y cells demonstrated that Papaveroline (oxidized form) induces apoptosis, characterized by condensed and fragmented nuclei. In stark contrast, its reduced analog, Tetrahydropapaveroline (THP), induces necrosis [1]. This distinction was mechanistically linked to ATP levels; Papaveroline did not significantly deplete cellular ATP, whereas THP caused a marked reduction, thereby dictating the specific cell death pathway [1].

Neurotoxicity Parkinson's Disease Model Cell Death Mechanisms

Papaveroline Derivatives Show Higher Affinity for Alpha-1 Adrenoceptors than Papaverine

In binding assays using rat cerebral cortical membranes, Tetrahydropapaveroline (THP), a reduced derivative of Papaveroline, exhibits a greater affinity for the [³H]-prazosin binding site (alpha-1 adrenoceptor) than Papaverine [1]. The study concludes that the more flexible tetrahydroisoquinoline ring system (present in THP and derived from Papaveroline) increases binding to alpha-1 adrenoceptors, whereas the planar isoquinoline ring of Papaverine facilitates interaction with calcium channels and PDEs [1].

Vascular Pharmacology Adrenoceptor Binding Structure-Activity Relationship

Papaveroline as a Core Scaffold for Synthesizing Novel Ester Derivatives with Enhanced Pharmacological Activity

Papaveroline serves as a key starting material for synthesizing novel esters with distinct pharmacological activities. For instance, patent CA 1084504 describes the synthesis of the tetra-nicotinic ester of Papaveroline, a new product with pharmacological activities [1]. This demonstrates Papaveroline's utility as a versatile intermediate for creating compound libraries with potential therapeutic applications, a function its more common analog, Papaverine, does not fulfill due to its different substitution pattern.

Medicinal Chemistry Drug Synthesis Alkaloid Derivatives

Optimal Application Scenarios for Papaveroline (CAS 23740-74-1) in Research and Development


Modeling Apoptosis in Dopaminergic Neurotoxicity Research

When investigating the pathogenesis of Parkinson's disease, Papaveroline is the definitive chemical tool for specifically inducing apoptosis in SH-SY5Y human dopaminergic neuroblastoma cells. This is based on direct evidence that Papaveroline triggers an apoptotic phenotype without depleting ATP, a mechanism distinct from the necrosis induced by its reduced analog, Tetrahydropapaveroline (THP) [1]. Researchers should source Papaveroline for any study aiming to dissect apoptotic pathways in a dopamine neuron model.

Developing Alpha-1 Adrenoceptor Ligands without PDE Inhibition Confounding

For pharmacological studies focusing on alpha-1 adrenoceptor signaling in vascular or other smooth muscle tissues, Papaveroline and its reduced derivatives offer a significant advantage. Evidence shows this class has a higher affinity for alpha-1 adrenoceptors compared to the classic vasodilator Papaverine [1]. Importantly, they lack the potent phosphodiesterase (PDE) inhibition of Papaverine, allowing for cleaner interpretation of receptor-mediated effects without crosstalk from the cAMP pathway [2]. Procure Papaveroline as a base scaffold for synthesizing and testing selective adrenoceptor modulators.

Synthesis of Novel Ester Derivatives for Medicinal Chemistry

Papaveroline's multiple free hydroxyl groups make it a versatile core scaffold for generating a diverse library of ester derivatives. As demonstrated by the synthesis of its tetra-nicotinic ester [1], Papaveroline can be used as a starting material to create new chemical entities with potentially novel pharmacological properties. This is a key procurement scenario for medicinal chemistry groups seeking to explore structure-activity relationships around the benzylisoquinoline scaffold in ways that are not possible with the fully methylated Papaverine.

Validated Analytical Standard for GC/MS Quantification of Endogenous Neurotoxins

Papaveroline is an essential and validated precursor for preparing deuterated internal standards of Tetrahydropapaveroline (THP), an endogenous dopamine-derived neurotoxin [1]. For laboratories performing quantitative GC/MS analysis of THP in biological matrices, sourcing high-purity Papaveroline is a mandatory step to synthesize the deuterated analog, ensuring the accuracy and reliability of their analytical measurements. No other alkaloid can fulfill this specific role in the analytical workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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